(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide
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Overview
Description
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is a complex organic compound with a unique structure that includes a benzo[d]thiazole ring, a methoxy group, and a propionamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in treating certain diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
- 1-Methoxy-4-(1-propenyl)benzene
Uniqueness
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds might not.
Properties
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-4-8-16-11-7-6-10(18-3)9-12(11)19-14(16)15-13(17)5-2/h1,6-7,9H,5,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOGVNKHWSYTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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